3-(3-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3-chlorobenzaldehyde with 4-(methylthio)benzaldehyde in the presence of a suitable catalyst. The reaction conditions may include refluxing in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
Medicinal chemistry research may focus on the compound’s ability to inhibit specific enzymes or receptors, making it a candidate for drug development. Its potential to interact with biological targets could lead to the discovery of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Generally, triazole derivatives may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-(Methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other triazole derivatives. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
CAS No. |
478254-87-4 |
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Molecular Formula |
C16H13ClN4S2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S2/c1-23-14-7-5-11(6-8-14)10-18-21-15(19-20-16(21)22)12-3-2-4-13(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
RUYIHCOHMBBVNT-VCHYOVAHSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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